N-Methyltryptamine-d3
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Overview
Description
N-Methyltryptamine-d3 is a stable isotope-labeled compound, specifically a deuterated form of N-Methyltryptamine. It is a member of the substituted tryptamine chemical class and is often used in neurochemical research. The molecular formula of this compound is C11H11D3N2, and it has a molecular weight of 177.26 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyltryptamine-d3 typically involves the methylation of tryptamine using deuterated methylating agents. One common method involves the reaction of tryptamine with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyltryptamine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form N-methyltryptamine.
Substitution: It can undergo substitution reactions at the indole ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde or indole-3-acetic acid.
Reduction: N-methyltryptamine.
Substitution: Halogenated tryptamine derivatives.
Scientific Research Applications
N-Methyltryptamine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neurochemical Research: Used as a reference standard in the study of neurotransmitters and their metabolic pathways.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics due to its stable isotope labeling.
Analytical Chemistry: Used in mass spectrometry for the quantification of tryptamine derivatives in biological samples.
Mechanism of Action
N-Methyltryptamine-d3 exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction leads to the modulation of neurotransmitter release and subsequent changes in mood, perception, and cognition .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): A potent hallucinogen with similar structural features but with two methyl groups attached to the nitrogen atom.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another hallucinogenic compound with a methoxy group at the 5-position of the indole ring.
Bufotenin (5-HO-DMT): A naturally occurring tryptamine derivative with a hydroxyl group at the 5-position.
Uniqueness
N-Methyltryptamine-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. Its deuterated form allows for precise tracking and quantification in biological systems, providing valuable insights into the metabolism and distribution of tryptamine derivatives .
Properties
CAS No. |
1794756-39-0 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
177.265 |
IUPAC Name |
2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3 |
InChI Key |
NCIKQJBVUNUXLW-FIBGUPNXSA-N |
SMILES |
CNCCC1=CNC2=CC=CC=C21 |
Synonyms |
2-(1H-Indol-3-yl)-N-(methyl-d3)ethanamine; 3-(2-Methylaminoethyl)indole-d3; Dipterine-d3; N-(Methyl-d3)-1H-indole-3-ethanamine; N-Mono(methyl-d3)ltryptamine; N10-(Methyl-d3)tryptamine; Nb-(Methyl-d3)tryptamine; Nω-(Methyl-d3)tryptamine; [2-(1H-Indol- |
Origin of Product |
United States |
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